molecular formula C12H21N3 B1484976 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2098074-33-8

3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine

Cat. No.: B1484976
CAS No.: 2098074-33-8
M. Wt: 207.32 g/mol
InChI Key: GOHAHQMXRHGIAZ-UHFFFAOYSA-N
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Description

3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion

  • Metabolism and Pharmacokinetics : A study on INCB018424, a structurally similar compound, highlighted its metabolism, excretion, and pharmacokinetics. The research provided insights into the absorption, circulation, and elimination patterns of such compounds in human subjects (Shilling et al., 2010).

Dietary Exposure and Health Implications

  • Carcinogenic Potential in Diet : Several studies have discussed the presence and potential health implications of heterocyclic amines (HCAs) in the diet. These compounds are formed during the cooking of meat at high temperatures and have been linked to cancer risk:
    • One study discussed the presence of carcinogenic HCAs in the urine of individuals consuming a normal diet, indicating continuous exposure through food (Ushiyama et al., 1991).
    • Another study quantified the levels of carcinogenic HCAs in various cooked foods and suggested that humans are continuously exposed to these compounds through their normal diet (Wakabayashi et al., 1993).
    • The relationship between HCAs and the occurrence of kidney stones was investigated, highlighting the potential health risks associated with these compounds (Zhang et al., 2022).

Enzymatic Activation and DNA Adduction

  • Cytochrome P450 Activation : Research has indicated that compounds similar to 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine may require enzymatic activation (e.g., by cytochrome P450 enzymes) to form DNA adducts, which can be crucial in understanding their role in carcinogenesis. For instance, studies have examined the role of cytochrome P4501A2 in the metabolic activation of heterocyclic amines from cooked meat, suggesting that certain cooking methods may increase the risk of cancer due to the formation of DNA adducts (Sinha et al., 1994).

Exposure Assessment and Risk Analysis

  • Biomarker Development : Efforts have been made to develop biomarkers for assessing exposure to genotoxic compounds. For instance, a study developed an assay for a specific DNA repair product as a biomarker of DNA adduction and repair following exposure to PhIP, a known genotoxic compound (Fang et al., 2004).

Mechanism of Action

are derivatives of ammonia, in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom . Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and acylation. They can act as ligands in coordination chemistry, and they can form amides, which are involved in protein structures.

Properties

IUPAC Name

3-[1-(cyclopentylmethyl)pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c13-7-3-6-12-8-14-15(10-12)9-11-4-1-2-5-11/h8,10-11H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHAHQMXRHGIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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